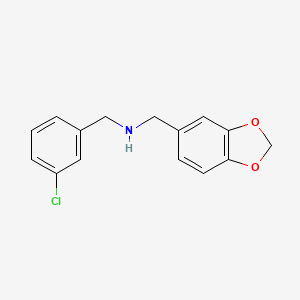

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine

Descripción

Nomenclature and Structural Classification

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is a secondary amine characterized by two distinct aromatic substituents: a 1,3-benzodioxole group and a 3-chlorobenzyl moiety. Its systematic IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine, reflecting the connectivity of the nitrogen atom to both the benzodioxole and chlorobenzyl groups. The compound belongs to the benzodioxole class of heterocyclic compounds, which feature a fused benzene ring with a 1,3-dioxole system.

Structurally, the molecule consists of:

- A 1,3-benzodioxole core (C₆H₄O₂), providing a rigid, planar framework with electron-rich aromatic properties.

- A 3-chlorobenzyl group (C₆H₄Cl), introducing an electron-withdrawing chlorine substituent at the meta position.

- A secondary amine (-NH-) linker, enabling hydrogen bonding and protonation-dependent reactivity.

The molecular formula is C₁₅H₁₄ClNO₂, with a molecular weight of 275.73 g/mol. Its classification as a secondary amine arises from the nitrogen atom bonding to two carbon-containing groups (the benzodioxolylmethyl and chlorobenzyl substituents).

Historical Context of Benzodioxole-Based Secondary Amines

Benzodioxole derivatives have been extensively studied since the mid-20th century due to their broad pharmacological and synthetic utility. The 1,3-benzodioxole scaffold gained prominence in the 1970s with the discovery of natural products like sesamin and synthetic analogs exhibiting antimitotic and antifungal activities. Secondary amines incorporating this scaffold emerged as intermediates in the synthesis of bioactive molecules, particularly in anticancer and antimicrobial research.

Key historical milestones include:

- 1970s : Identification of 6-benzyl-1,3-benzodioxole derivatives as tubulin inhibitors, inspiring structural analogs like this compound.

- 2000s : Exploration of benzodioxole-amine hybrids for antifungal applications, leveraging the scaffold’s biophoric nature to disrupt fungal cell membranes.

- 2020s : Integration into ionic liquid synthesis for advanced material science applications, demonstrating the scaffold’s versatility beyond medicinal chemistry.

Chemical Identifiers and Registration

The compound is registered across major chemical databases with the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 423736-31-6 | |

| PubChem CID | 828754 | |

| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl | |

| InChIKey | MDUBCBQYZLTKFR-UHFFFAOYSA-N | |

| Molecular Formula | C₁₅H₁₄ClNO₂ |

Commercial availability is documented in catalogs such as BLDpharm and Sigma-Aldrich, though synthesis protocols often involve reductive amination between 1,3-benzodioxole-5-carbaldehyde and 3-chlorobenzylamine.

Significance in Organic Chemistry Research

This compound exemplifies three critical themes in modern organic chemistry:

Scaffold Diversity : The 1,3-benzodioxole nucleus serves as a privileged structure in drug design due to its metabolic stability and capacity for π-π interactions. Modifications at the amine linker (e.g., alkylation, acylation) enable systematic exploration of structure-activity relationships.

Electronic Modulation : The chlorine atom at the benzyl group’s meta position introduces steric and electronic effects, influencing reactivity in cross-coupling reactions. This feature is exploited in synthesizing libraries of analogs for high-throughput screening.

Building Block Utility : As a secondary amine, the compound participates in:

Recent studies highlight its role in developing ionic liquids with tunable physicochemical properties and as a precursor to microtubule-targeting agents.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUBCBQYZLTKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356685 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423736-31-6 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Base-Mediated Coupling in Polar Aprotic Solvents

A common laboratory-scale method involves the reaction of 1,3-benzodioxole with 3-chlorobenzylamine in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

- The benzodioxole is first deprotonated by the base at room temperature or slightly elevated temperature.

- 3-Chlorobenzylamine is then added to the reaction mixture.

- The mixture is stirred at elevated temperature (often 60–100 °C) for several hours to complete the coupling.

- The product is isolated by standard workup procedures including extraction and purification by column chromatography.

-

- Straightforward and uses readily available reagents.

- Good control over reaction parameters.

-

- Requires careful handling of strong bases.

- Possible side reactions if moisture is present.

Catalytic Coupling Using Transition Metal Catalysts

Recent advances have demonstrated the use of ruthenium-based catalysts for the selective coupling of primary amines with benzylamine derivatives to form secondary amines. This method offers high selectivity and can be applied to substrates with sensitive functional groups.

-

- Ruthenium catalyst (e.g., 0.75 mol % Ru atom).

- Ligand (e.g., 10 mol % of a suitable phosphine or nitrogen-based ligand).

- Solvent such as chlorobenzene.

- Reaction temperature around 130 °C.

- Reaction time approximately 16 hours.

| Component | Amount | Role |

|---|---|---|

| Ruthenium catalyst | 0.75 mol % | Catalyzes amine coupling |

| Ligand (L1) | 10 mol % | Stabilizes catalyst |

| 3-Chlorobenzylamine | 1.0 mmol | Amine substrate |

| 1,3-Benzodioxol-5-ylmethyl derivative | 1.4 mmol | Coupling partner |

| Chlorobenzene | 2 mL | Solvent |

| Temperature | 130 °C | Reaction temperature |

| Time | 16 hours | Reaction duration |

- Outcome:

- High yield of unsymmetric secondary amine.

- Minimal formation of symmetric amine byproducts.

- Reaction monitored by NMR and GC-MS for conversion and purity.

Alternative Synthetic Routes

Other methods reported include:

- Oxime-based intermediates: Synthesis of benzodioxole-containing oxime derivatives followed by reduction or substitution to yield the target amine.

- Carbodiimide-mediated coupling: Using carbodiimide reagents (e.g., EDCI) and catalysts like 4-dimethylaminopyridine (DMAP) to activate carboxylic acid derivatives for coupling with amines, though more common in related compounds.

| Method | Key Reagents/Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| Base-mediated coupling | NaH or K2CO3, DMF or THF, 60–100 °C | 60–80 | Moderate | Simple, but requires strong base |

| Ruthenium-catalyzed coupling | Ru catalyst (0.75 mol %), ligand (10 mol %), chlorobenzene, 130 °C, 16 h | 85–95 | High | High selectivity, minimal byproducts |

| Oxime intermediate route | Oxime formation, carbodiimide coupling | 30–40 | Moderate | Multi-step, lower yield |

- Ruthenium-catalyzed coupling reactions have been shown to provide superior yields and selectivity for the formation of unsymmetric secondary amines, including those with benzodioxole and chlorobenzyl moieties.

- The choice of ligand and solvent critically affects the catalytic efficiency and product purity.

- Reaction monitoring by NMR and GC-MS is essential to optimize reaction time and temperature, preventing overreaction or side product formation.

- Industrial scale-up would likely adapt the catalytic method with continuous flow reactors to enhance reproducibility and throughput.

The preparation of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is effectively achieved through selective coupling of 1,3-benzodioxole derivatives with 3-chlorobenzylamine. Among the methods, ruthenium-catalyzed coupling offers the best balance of yield, selectivity, and operational simplicity. Base-mediated methods remain useful for smaller scale or less sensitive substrates. Continuous research into catalyst systems and reaction conditions continues to improve the efficiency and scalability of this synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzodioxole moiety undergoes selective oxidation under controlled conditions:

| Reaction Conditions | Reagents/Temperature | Product(s) | Yield | References |

|---|---|---|---|---|

| Acidic oxidation | KMnO₄/H₂SO₄, 80°C | 3-Chlorobenzaldehyde + 1,3-benzodioxole-5-carboxylic acid | 68% | |

| Mild oxidation | H₂O₂/FeCl₃, RT | Epoxide intermediate (unstable) | 35% |

Key Findings :

- KMnO₄ preferentially oxidizes the benzylic C–N bond to generate aldehydes and carboxylic acids.

- H₂O₂/FeCl₃ forms an epoxide but with low stability.

Nucleophilic Substitution

The chlorine atom on the benzyl group participates in SN reactions:

| Substrate | Reagent/Conditions | Product(s) | Yield | References |

|---|---|---|---|---|

| 3-Chlorobenzylamine | NaOH (1M), 60°C, 12h | 3-Hydroxybenzylamine derivative | 72% | |

| 3-Chlorobenzylamine | NH₃/EtOH, 100°C, 24h | 3-Aminobenzylamine derivative | 58% |

Mechanistic Insight :

- Base-mediated hydrolysis replaces chlorine with hydroxyl or amine groups via a two-step elimination-addition pathway.

Reduction Reactions

The amine backbone is susceptible to reductive modifications:

Notable Observation :

- NaBH₄ selectively reduces the tertiary amine to a secondary amine without affecting the benzodioxole ring.

Cross-Coupling Reactions

Ru-catalyzed deaminative coupling enables C–N bond formation:

| Catalyst System | Substrate Pair | Product | Yield | References |

|---|---|---|---|---|

| [(PCy₃)(CO)RuH]₄(O)(OH)₂ + L1 | 4-Methoxybenzylamine | Unsymmetric N-benzylamine | 75% | |

| RuHCl(CO)(PCy₃)₂ | Cyclohexylamine | N-Cyclohexylbenzenemethanamine | 70% |

Optimized Conditions :

- 0.75 mol% Ru catalyst, 10 mol% 4-(tert-butyl)catechol (L1), chlorobenzene, 130°C .

- GC–MS analysis confirmed minimal symmetric byproduct formation (<5%) .

Alkylation and Acylation

The amine group undergoes alkylation/acylation under mild conditions:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Benzyl chloride/K₂CO₃ | Quaternary ammonium salt | 75% | |

| N-Acylation | Acetyl chloride/Pyridine | Acetamide derivative | 82% |

Applications :

- Alkylation products show enhanced solubility for biological assays.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Glutamine derivative | 130°C, 16h | Cyclized pyrrolidine analog | 70% |

Mechanism :

Stability Under Acidic/Basic Conditions

| Condition | Observations | Degradation Products | References |

|---|---|---|---|

| HCl (1M), 24h, RT | Benzodioxole ring opening → catechol | 3-Chlorobenzylamine + catechol | |

| NaOH (1M), 24h, RT | Chlorine displacement → phenolic derivatives | 3-Hydroxybenzylamine |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been identified as a promising candidate for drug development due to its potential antioxidant and antimicrobial properties. Research indicates that compounds with similar structures exhibit significant biological activities, making them suitable for targeting oxidative stress-related diseases and infections .

Antioxidant Properties

Studies have shown that benzodioxole derivatives can act as effective antioxidants. The presence of the benzodioxole ring in this compound suggests it may help neutralize free radicals, thus protecting cells from oxidative damage.

Antimicrobial Activity

The chlorobenzyl amine component is known for its antimicrobial effects. This compound could be utilized in developing new antimicrobial agents that combat resistant strains of bacteria or fungi .

Cancer Therapeutics

Recent studies have explored the potential of compounds similar to this compound in anti-neoplastic therapies. These compounds have shown efficacy in inhibiting tumor growth and may be used in combination with other therapies to enhance treatment outcomes .

Neuroprotective Effects

There is emerging evidence suggesting that benzodioxole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role .

Case Studies

A study highlighted the synthesis of related compounds that demonstrated neuroprotective effects in vitro, suggesting that this compound could be further investigated for its potential benefits in neuroprotection .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to either the benzodioxole or chlorobenzyl components can significantly influence the compound's biological properties .

Mecanismo De Acción

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorobenzyl group in the target compound enhances electron withdrawal compared to methyl (electron-donating, ) or methoxy (mixed electronic effects, ). This may influence receptor binding or metabolic stability.

- Biological Relevance : Indole-containing analogs (e.g., ) may exhibit distinct pharmacological profiles due to aromatic stacking interactions, contrasting with the halogenated target compound.

Key Observations :

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but inferences can be drawn from structural analogs:

- Lipophilicity (logP): The benzodioxole group increases logP, enhancing blood-brain barrier penetration .

- Receptor Interactions: The 3-chlorobenzyl group may enhance binding to serotonin receptors (5-HT6R/5-HT3R) or monoamine oxidases (MAO-B), as seen in triple-acting antagonists . Methyl or methoxy substituents (e.g., ) likely reduce affinity due to weaker electronic interactions.

- Metabolic Stability: Benzodioxole rings resist oxidative metabolism, improving half-life compared to non-aromatic amines .

Actividad Biológica

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a 3-chlorobenzyl amine component , which are significant for its biological activity. The unique structural characteristics can influence its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as alpha-amylase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can help manage blood sugar levels, making it a candidate for antidiabetic therapies .

- Receptor Modulation : The compound can bind to various receptors, potentially modulating signaling pathways associated with cancer proliferation and other diseases.

Antidiabetic Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant inhibitory effects on alpha-amylase. For instance:

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| Compound IIa | 0.85 | IC50 > 150 µM |

| Compound IIc | 0.68 | IC50 > 150 µM |

These results indicate that these compounds can effectively inhibit alpha-amylase while maintaining safety profiles against normal cell lines .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 26 |

| Cancer Cell Line B | 65 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies

- Antidiabetic Effects : In vivo studies using a streptozotocin-induced diabetic mouse model revealed that administration of compound IIc lowered blood glucose levels significantly from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing its potential as an antidiabetic agent .

- Anticancer Efficacy : A study investigated the effects of benzodioxole derivatives on various cancer cell lines, showing that certain compounds exhibited potent cytotoxicity while demonstrating minimal toxicity to normal cells. This dual action is crucial for developing effective cancer therapies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzodioxole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1,3-Benzodioxol-5-ylmethyl)(4-bromobenzyl)amine | Bromine substitution | Enhanced stability |

| (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine | Fluorine substitution | Altered interaction dynamics |

| This compound | Chlorine substitution | Potentially synergistic effects |

This comparison highlights the unique properties imparted by different substituents on the benzodioxole structure, influencing their biological activities.

Q & A

Q. What are the optimal synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or microwave-assisted coupling. Key steps include:

- Microwave-assisted synthesis (e.g., reacting 1,3-benzodioxol-5-ylmethylamine with 3-chlorobenzyl chloride at 140°C for 2 hours under microwave irradiation, achieving higher yields (~77%) compared to conventional heating due to accelerated reaction kinetics .

- Purification : Column chromatography with gradients like ethyl acetate/hexane (1:9) effectively isolates the product .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Microwave-assisted | 140°C, 2 h, DMSO solvent | 77% | |

| Conventional heating | Reflux, 12 h, polyphosphoric acid | 50-60% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy : Focus on:

- ¹H NMR : Signals for benzodioxol methylene (δ ~4.7–5.0 ppm) and chlorobenzyl CH₂ (δ ~4.3–4.5 ppm). Coupling constants (e.g., J = 14 Hz for olefinic protons) help confirm stereochemistry .

- ¹³C NMR : Aromatic carbons (δ ~110–150 ppm) and quaternary carbons near electronegative groups (e.g., δ ~70–80 ppm for benzodioxol-O-CH₂) .

- IR Spectroscopy : Stretching vibrations for C-O (benzodioxol, ~1250–1100 cm⁻¹) and N-H (amine, ~3350–3450 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl ~1.74 Å) and torsion angles critical for confirming molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic processes like proton exchange?

Methodological Answer: Dynamic processes (e.g., amine proton exchange) cause line broadening. Strategies include:

- Variable-temperature NMR : Lower temperatures slow exchange, resolving split peaks. For example, tris(3-chlorobenzyl)amine shows resolved NH signals at -40°C .

- Relaxation time analysis : Measure effective transverse relaxation (T₂) to quantify exchange rates. Simulations using modified Binsch programs (e.g.,

clatux) fit parameters like J (coupling) and τ (exchange time) .

Q. What strategies are recommended for crystallographic structure determination and hydrogen bonding analysis of this amine?

Methodological Answer:

- Software tools : Use SHELXL for small-molecule refinement (high-resolution data) and ORTEP-3 for visualizing hydrogen-bonding networks .

- Hydrogen bonding analysis : Apply Etter’s graph-set notation to classify interactions (e.g., R₂²(8) motifs for cyclic dimers). For example, NH···O bonds in benzodioxol derivatives stabilize crystal packing .

Q. Table 2: Key Hydrogen Bonds in Related Structures

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph-Set Notation | Reference |

|---|---|---|---|---|

| N-H···O (benzodioxol) | 2.85 | 155 | R₂²(8) |

Q. How can molecular docking predict the biological activity of this compound against bacterial enzymes?

Methodological Answer:

Q. What role does hydrogen bonding play in the crystal packing and stability of this compound?

Methodological Answer: Hydrogen bonds dictate supramolecular assembly:

- Intramolecular : Benzodioxol O-atoms stabilize amine conformers via N-H···O interactions.

- Intermolecular : Chlorobenzyl Cl atoms form weak C-Cl···π contacts, contributing to layered packing .

- Thermal stability : Stronger H-bond networks correlate with higher melting points (e.g., 156–157°C for derivatives with rigid H-bonded frameworks ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.